molecular formula C7H5NO6 B3330596 2,3-Dihydroxy-4-nitrobenzoic acid CAS No. 72517-19-2

2,3-Dihydroxy-4-nitrobenzoic acid

Cat. No.: B3330596
CAS No.: 72517-19-2
M. Wt: 199.12 g/mol
InChI Key: ISCOPFNISLLNGH-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids. It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Safety and Hazards

The safety data sheet for nitrobenzoic acid suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-4-nitrobenzoic acid typically involves the nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid). The nitration process is carried out using nitric acid in an organic solvent such as ethyl acetate. The reaction mixture is gradually heated to room temperature and stirred for an extended period to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-4-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 3,5-Dihydroxy-2-nitrobenzoic acid
  • 3,5-Dihydroxy-4-nitrobenzoic acid

Comparison: 2,3-Dihydroxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research .

Properties

IUPAC Name

2,3-dihydroxy-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOPFNISLLNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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